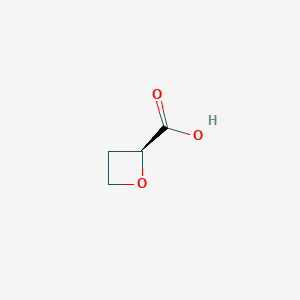
(2S)-oxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-oxetane-2-carboxylic acid” is a chemical compound with the CAS Number: 2241107-29-7 . It has a molecular weight of 102.09 and its IUPAC name is (S)-oxetane-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1 . The InChI key is ZKCXAZCRQJSFTQ-VKHMYHEASA-N .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 244.2±33.0 °C at 760 mmHg .
Scientific Research Applications
Bioisostere Potential
(2S)-oxetane-2-carboxylic acid, due to its structural characteristics, has been investigated as a potential bioisostere. Oxetane rings, in general, have been explored as isosteres of the carbonyl moiety. For instance, oxetan-3-ol has been considered as a surrogate for the carboxylic acid functional group. Studies on oxetan-3-ol and related structures, such as thietan-3-ol, reveal their promise as isosteric replacements for the carboxylic acid moiety, enhancing the physicochemical properties of molecules (Lassalas et al., 2017).
Synthetic Chemistry
This compound and its derivatives have found various applications in synthetic chemistry. For example, the Passerini reaction, a three-component reaction involving oxetan-3-ones, isocyanides, and carboxylic acids, can produce 3,3-disubstituted oxetanes. This reaction, particularly with bulky substituents, allows for good levels of diastereocontrol, making it a valuable tool in stereochemical synthesis (Beasley et al., 2012).
Stability Considerations
It's important to note that many oxetane-carboxylic acids, including this compound, exhibit high instability. They tend to isomerize into (hetero)cyclic lactones under certain conditions, like room temperature storage or slight heating. This instability must be considered in chemical reactions, especially those involving heat, as it can significantly affect reaction yields and outcomes (Chalyk et al., 2022).
Polymer Chemistry
In the field of polymer chemistry, oxetane compounds, including this compound derivatives, are utilized for the synthesis of novel polymers. These polymers are synthesized through reactions with various reagents, such as acyl chlorides, carboxylic acids, and anhydrides, catalyzed by quaternary onium salts. The resulting polymers find applications in several areas, including photo-functional materials and drug delivery systems (Kudo & Nishikubo, 2007).
Biotechnological Applications
Biotechnologically produced carboxylic acids, like oxo- and hydroxycarboxylic acids, are of special interest in organic synthesis. These acids, including this compound, are used as new building blocks for the synthesis of various compounds. Their production through green biotechnological processes is particularly advantageous for creating hydrophilic triazines, spiro-connected heterocycles, and other complex structures (Aurich et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(2S)-oxetane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCXAZCRQJSFTQ-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2241107-29-7 |
Source


|
| Record name | (2S)-OXETANE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)

![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)
![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)


![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

![Ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate](/img/structure/B2385086.png)